molecular formula C8H11NO2 B7865452 2-cyano-4,4-dimethylpent-2-enoic acid

2-cyano-4,4-dimethylpent-2-enoic acid

Cat. No.: B7865452
M. Wt: 153.18 g/mol
InChI Key: NJCRQFJRXAZYEJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

    Cyanoacetic Acid Route: One common method involves the reaction of cyanoacetic acid with isobutyraldehyde in the presence of pyrrolidine as a catalyst.

    Pivalaldehyde Route: Another method involves the reaction of cyanoacetic acid with pivalaldehyde in the presence of sodium hydroxide in methanol.

Industrial Production Methods

Industrial production methods for 2-cyano-4,4-dimethylpent-2-enoic acid typically involve large-scale synthesis using similar routes as mentioned above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-cyano-4,4-dimethylpent-2-enoic acid involves its interaction with various molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The carboxylic acid group can undergo deprotonation, forming a carboxylate anion that can participate in coordination chemistry and catalysis .

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-4-methylpent-2-enoic acid: Similar structure with a methyl group instead of a dimethyl group.

    2-Cyano-3-methylbut-2-enoic acid: Similar structure with a different alkyl group.

    2-Cyano-4,4-dimethylbut-2-enoic acid: Similar structure with a different alkyl chain length.

Uniqueness

2-Cyano-4,4-dimethylpent-2-enoic acid is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its structural features make it a versatile building block in organic synthesis and a valuable compound in various scientific research applications .

Properties

IUPAC Name

2-cyano-4,4-dimethylpent-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-8(2,3)4-6(5-9)7(10)11/h4H,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCRQFJRXAZYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C=C(C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60828904
Record name 2-Cyano-4,4-dimethylpent-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60828904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88319-37-3
Record name 2-Cyano-4,4-dimethylpent-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60828904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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